molecular formula C5H3ClN2O B1395857 5-Chloropyrimidine-2-carbaldehyde CAS No. 944900-20-3

5-Chloropyrimidine-2-carbaldehyde

Cat. No.: B1395857
CAS No.: 944900-20-3
M. Wt: 142.54 g/mol
InChI Key: ACZIIAYMCSXFNQ-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Scaffolds in Chemical Sciences

The pyrimidine nucleus is a cornerstone in the architecture of numerous biologically active molecules. nih.govbenthamscience.com Its derivatives are known to exhibit a remarkable range of therapeutic properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects. nih.govtandfonline.com The adaptability of the pyrimidine ring allows for the introduction of various functional groups at different positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to achieve desired interactions with biological targets. benthamscience.com This structural versatility has made pyrimidine-based compounds a major focus in the search for new drugs to combat a wide range of diseases. nih.govresearchgate.net

Role of Halogenated Pyrimidines as Synthetic Intermediates

Among the vast family of pyrimidine derivatives, halogenated pyrimidines have garnered significant attention as highly versatile synthetic intermediates. nih.gov The presence of a halogen atom, such as chlorine, on the pyrimidine ring provides a reactive handle for a variety of chemical transformations. nih.gov This reactivity is crucial for constructing more complex molecular architectures through reactions like nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. nih.govmdpi.com These methods allow for the strategic introduction of diverse substituents, paving the way for the creation of extensive libraries of novel compounds for biological screening and materials science applications. The ability to selectively functionalize the pyrimidine core through its halogenated derivatives is a powerful tool in modern organic synthesis. nih.gov

Specific Research Focus on 5-Chloropyrimidine-2-carbaldehyde and Related Congeners

Within the class of halogenated pyrimidines, this compound has emerged as a compound of particular interest to the research community. This molecule uniquely combines the reactive properties of a halogenated pyrimidine with the synthetic utility of an aldehyde functional group. The chlorine atom at the 5-position and the carbaldehyde (aldehyde) group at the 2-position offer two distinct points for chemical modification, making it a valuable building block for the synthesis of a wide range of more complex heterocyclic compounds. biosynth.comchemicalbook.combldpharm.com Its utility is further highlighted by its role as an intermediate in the production of pharmaceuticals and agrochemicals. lookchem.com The study of this compound and its related congeners, such as 2-Chloropyrimidine-5-carbaldehyde (B1632391) lookchem.comchemicalbook.com and 4-Chloropyridine-2-carbaldehyde, nih.gov provides valuable insights into the synthesis and reactivity of this important class of compounds. The strategic placement of the chloro and formyl groups on the pyrimidine ring allows for regioselective reactions, enabling the precise construction of target molecules with potential applications in various fields of chemical research. shd-pub.org.rs

PropertyValue
Molecular Formula C5H3ClN2O
Molecular Weight 142.54 g/mol
CAS Number 944900-20-3
Appearance White to yellow powder or crystalline powder
Melting Point 113.00 °C

Direct Formylation Approaches for Pyrimidine Core Elaboration

Direct formylation is a fundamental strategy for introducing a carbaldehyde group onto the pyrimidine ring. This transformation is crucial for creating versatile intermediates that can be further elaborated into more complex molecules.

Vilsmeier-Haack Conditions in Pyrimidine Formylation

The Vilsmeier-Haack reaction is a widely utilized and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comchemistrysteps.comorganic-chemistry.org The reaction employs a Vilsmeier reagent, typically a halomethyleniminium salt generated from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl3). ijpcbs.comchemistrysteps.com This electrophilic species then attacks the electron-rich pyrimidine ring, leading to the formation of an iminium intermediate, which is subsequently hydrolyzed to yield the corresponding aldehyde. chemistrysteps.comorganic-chemistry.org

This method has been successfully applied to various pyrimidine derivatives. For instance, the formylation of 2-amino-4,6-dihydroxypyrimidine using Vilsmeier-Haack conditions is a key step in producing 2-amino-4,6-dichloropyrimidine-5-carboxaldehyde. mdpi.com The reaction can serve a dual purpose, not only introducing the formyl group but also converting hydroxyl groups into chloro groups, which are excellent leaving groups for subsequent nucleophilic substitution reactions. mdpi.com

Research into the formylation of 2-methylpyrimidine-4,6-diol under Vilsmeier-Haack conditions has shown that the choice of solvent significantly impacts the reaction's efficiency. mdpi.com A comparative analysis demonstrated that using DMF as the solvent resulted in a higher yield (61%) and a shorter reaction time (5 hours) compared to other solvents like o-xylene, benzene, or dichloroethane. mdpi.com Interestingly, in this specific case, the hydroxyl groups were not substituted by chlorine atoms, highlighting the nuanced reactivity dependent on the substrate. mdpi.com

Table 1: Effect of Solvent on Vilsmeier-Haack Formylation of 2-methylpyrimidine-4,6-diol mdpi.com
SolventReaction Time (hours)Yield (%)
DMF561
Benzene848
1,2-dichloroethane1035
o-xylene1221

Other Formylation Strategies

Beyond the Vilsmeier-Haack reaction, other methods exist for the formylation of pyrimidine derivatives. One such approach involves the use of formic acid. For example, 4,5-diaminouracil and its acid salts can be formylated to produce the corresponding formamido-amino compounds by heating them with an aqueous formic acid solution. google.com This method is particularly useful in the synthesis of purines, where the formylated diamine serves as a key intermediate for subsequent ring closure. google.com Another reported synthesis involves the reaction of α-formylaroylketene dithioacetals with amidines in solvents like DMF or acetonitrile to yield pyrimidine-5-carbaldehydes. researchgate.net

Halogenation of Pyrimidine Precursors

Halogenation, particularly chlorination, is a critical step in the synthesis of this compound and related compounds. It introduces a reactive handle that facilitates further molecular modifications, most notably through nucleophilic substitution reactions.

Chlorination of Hydroxypyrimidine Derivatives

The conversion of hydroxypyrimidines to their chlorinated counterparts is a common and essential transformation. Phosphorus oxychloride (POCl3) is the archetypal reagent for this process, a method that has been established for over a century. nih.gov The conventional procedure often involves heating the hydroxy-containing substrate in excess POCl3, frequently in the presence of an organic base. nih.gov

A specific synthesis for 2-Chloropyrimidine-5-carbaldehyde starts from 2-hydroxy-5-aldehyde pyrimidine. chemicalbook.com The reaction is carried out by dissolving the starting material in acetonitrile, followed by the addition of phosphorus oxychloride and N,N-dimethylaniline. Refluxing this mixture at 80°C for 4 hours yields the desired 2-chloro-5-aldehyde pyrimidine in an 84% yield. chemicalbook.com

To address environmental and safety concerns associated with using excess POCl3 on a large scale, more efficient protocols have been developed. A solvent-free method utilizes equimolar amounts of POCl3 and the hydroxypyrimidine substrate, heated in a sealed reactor. nih.gov This approach is suitable for multigram preparations and has been successfully applied to a wide range of hydroxypyrimidines, pyridines, and quinoxalines. nih.gov For the chlorination of various pyrimidine derivatives, the reaction is typically conducted at 160°C for 2 hours with one equivalent of POCl3 per reactive hydroxyl group and one equivalent of pyridine (B92270) as a base. nih.gov

Table 2: Representative Solvent-Free Chlorination of Hydroxy-Heterocycles with Equimolar POCl3 nih.gov
SubstrateScale (moles)Temperature (°C)Time (hours)Yield (%)
2,4-Dihydroxypyrimidine0.5160296
4,6-Dihydroxypyrimidine (B14393)0.5160295
2-Hydroxypyridine0.5140297

Regioselective Halogenation Techniques

Regioselectivity—the control of where the halogen atom is placed on the pyrimidine ring—is paramount for synthesizing specific isomers. The electronic nature of the pyrimidine ring, which is generally electron-deficient, and the influence of existing substituents dictate the position of electrophilic attack.

While direct C-H halogenation can be challenging, modern methods offer solutions. For instance, an efficient and environmentally friendly method for the regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines has been developed using a hypervalent iodine(iii) reagent with potassium halide salts in water at room temperature. nih.gov This approach proceeds via an electrophilic substitution mechanism and provides good to excellent yields of the C3 halogenated products. nih.gov Although applied to a fused pyrimidine system, the principles of activating a halogen source for regioselective electrophilic attack are broadly applicable. The functionalization of already halogenated pyrimidines, such as 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558), also relies heavily on the principles of regioselectivity, where different chlorine atoms exhibit differential reactivity towards nucleophiles.

Substitution Reactions on Dihalogenated Pyrimidine Precursors

Dihalogenated pyrimidines are valuable precursors for synthesizing a wide array of functionalized pyrimidines through nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyrimidine ring facilitates the displacement of halide ions by nucleophiles. The positions of the halogen atoms (e.g., C2, C4, C6) have different levels of reactivity, allowing for selective substitutions.

Studies on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) have shown that this substrate can undergo amination and solvolysis under mild conditions. mdpi.com The presence of the amino group at C2 and the carbaldehyde at C5 influences the reactivity of the chlorine atoms at C4 and C6, enabling regioselective substitution. For example, reacting this dichloropyrimidine with indoline in the presence of sodium hydroxide in ethanol or methanol leads to the selective substitution of one chlorine atom, yielding 2-amino-4-(indolin-1-yl)-6-alkoxypyrimidine-5-carbaldehydes. mdpi.com This demonstrates how a dihalogenated precursor can be used to build more complex structures by sequentially replacing the halogen atoms. Similarly, the regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde has been achieved through SNAr mechanisms, highlighting the utility of polyhalogenated pyrimidines as versatile synthetic platforms.

Synthetic Routes and Advanced Methodologies for this compound and its Derivatives

The synthesis of this compound, a key intermediate in the development of various biologically active compounds, along with related pyrimidine carbaldehydes, is achievable through a variety of synthetic strategies. These methodologies range from classical amination and alkoxylation reactions to modern palladium-catalyzed and ultrasound-assisted techniques, each offering distinct advantages in terms of efficiency, selectivity, and environmental impact.

1 Amination and Alkoxylation Routes

The introduction of amino and alkoxy groups onto the pyrimidine core is a fundamental strategy for creating diverse derivatives. These nucleophilic aromatic substitution (SNAr) reactions are particularly effective on chloropyrimidines, where the electron-withdrawing nature of the pyrimidine ring and the chloro substituent facilitates the displacement of the chloride ion by amines or alkoxides.

In a study focused on the related compound, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, researchers demonstrated the feasibility of selective amination and alkoxylation. The reaction of this dichlorinated pyrimidine with indoline in the presence of sodium hydroxide in either ethanol or methanol at room temperature for one hour resulted in the formation of 2-amino-4-(indolin-1-yl)-6-alkoxypyrimidine-5-carbaldehydes. researchgate.net This outcome highlights a simultaneous amination at one chloro position and alkoxylation (solvolysis) at the other, influenced by the high concentration of alkoxide ions generated from the solvent and base. researchgate.net

Further experiments showed that reacting 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with an amine and triethylamine in ethanol under reflux for three hours could yield aminated products. researchgate.net These findings suggest that by carefully controlling the reaction conditions, such as the nucleophile, base, solvent, and temperature, it is possible to achieve selective amination or alkoxylation on chloropyrimidine carbaldehydes.

Table 1: Examples of Amination and Alkoxylation on a Dichloropyrimidine Carbaldehyde Derivative

Starting MaterialReagents and ConditionsProductReference
2-amino-4,6-dichloropyrimidine-5-carbaldehydeIndoline, NaOH, Ethanol/Methanol, Room Temp, 1h2-amino-4-(indolin-1-yl)-6-alkoxypyrimidine-5-carbaldehydes researchgate.net
2-amino-4,6-dichloropyrimidine-5-carbaldehydeAmine, Triethylamine, Ethanol, Reflux, 3hAminated pyrimidine-5-carbaldehyde derivatives researchgate.net

2 Selective Functional Group Transformations

The presence of both a chloro group and a carbaldehyde group on the pyrimidine ring allows for a range of selective functional group transformations, enabling the synthesis of a diverse array of derivatives. The challenge often lies in achieving chemoselectivity, where one functional group reacts while the other remains intact.

For instance, the aldehyde group can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion to an imine through condensation with a primary amine. The chloro group, being a good leaving group, is susceptible to nucleophilic substitution.

A key consideration in these transformations is the relative reactivity of the two functional groups. The choice of reagents and reaction conditions is crucial to direct the transformation to the desired site. For example, a mild reducing agent might selectively reduce the aldehyde without affecting the chloro group, while a strong nucleophile under appropriate conditions could displace the chloro group without reacting with the aldehyde. While specific studies on the selective transformations of this compound are not extensively detailed in the provided search results, the principles of chemoselectivity in organic synthesis would apply.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloropyrimidine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O/c6-4-1-7-5(3-9)8-2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZIIAYMCSXFNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50717075
Record name 5-Chloropyrimidine-2-carbaldehyde
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Molecular Weight

142.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944900-20-3
Record name 5-Chloro-2-pyrimidinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944900-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloropyrimidine-2-carbaldehyde
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Advanced Organic Transformations and Reactivity of 5 Chloropyrimidine 2 Carbaldehyde

Nucleophilic Aromatic Substitution (SNAr) Reactions

Pyrimidines are inherently electron-deficient aromatic systems, a characteristic that makes them prime substrates for SNAr reactions, especially when halogenated. nih.govsemanticscholar.org The presence of halogen substituents further enhances their reactivity toward nucleophiles. nih.govsemanticscholar.org

Reactivity at the Halogenated Position

The chlorine atom at the 5-position of 5-chloropyrimidine-2-carbaldehyde is susceptible to displacement by various nucleophiles. In SNAr reactions of halo-pyrimidines, the typical order of halide leaving group ability is F > Cl ≈ Br > I. nih.gov This order is indicative of a mechanism where the initial addition of the nucleophile to the aromatic ring is the rate-determining step. nih.govmasterorganicchemistry.com The high electronegativity of fluorine stabilizes the intermediate carbanion, accelerating the reaction. masterorganicchemistry.com While fluorine is the most reactive, chlorine is still a viable leaving group in these reactions.

For instance, in reactions of 5-chloro-2,4,6-trifluoropyrimidine (B1583448) with nitrogen-centered nucleophiles, substitution occurs at the fluorine-substituted positions, demonstrating the higher reactivity of fluoride (B91410) as a leaving group compared to chloride. nih.govsemanticscholar.org However, the chlorine at the 5-position still influences the regioselectivity of these reactions through steric hindrance. semanticscholar.org

Influence of Aldehyde and Other Activating Groups on SNAr Reactivity

The aldehyde group at the 2-position of the pyrimidine (B1678525) ring is a strong electron-withdrawing group. This group, along with the ring nitrogens, significantly activates the pyrimidine ring towards nucleophilic attack. uniatlantico.edu.co Electron-withdrawing groups increase the rate of SNAr reactions by stabilizing the negatively charged intermediate, often referred to as a Meisenheimer complex. masterorganicchemistry.com

The placement of these activating groups is crucial. Electron-withdrawing groups positioned ortho or para to the leaving group provide greater stabilization of the intermediate through resonance, leading to faster reaction rates compared to when they are in the meta position. masterorganicchemistry.com In this compound, the aldehyde group is ortho to the C4 and C6 positions and meta to the C5-chloro substituent. The two ring nitrogens, being ortho and para to the C5-chloro group, are primarily responsible for its activation toward nucleophilic substitution. uniatlantico.edu.co

In a related compound, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952), the aldehyde group, along with the ring nitrogens, facilitates SNAr reactions. uniatlantico.edu.co The presence of multiple activating groups can lead to complex reaction outcomes, including amination and solvolysis, depending on the reaction conditions. uniatlantico.edu.co

Carbon-Carbon Bond Forming Reactions

The halogenated pyrimidine scaffold is a valuable platform for constructing more complex molecules through carbon-carbon bond formation.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between sp2-hybridized centers and has been widely applied in the synthesis of biaryl compounds. nih.gov This palladium-catalyzed reaction typically involves an aryl or vinyl halide and an organoboron reagent. nih.gov

Halogenated pyrimidines, including chlorinated derivatives, are effective substrates in Suzuki-Miyaura reactions. researchgate.net The reaction has been successfully used to synthesize a variety of substituted pyrimidines. researchgate.net For instance, the Suzuki-Miyaura coupling of 2,4-dichloropyrimidines with aryl and heteroaryl boronic acids proceeds efficiently to yield C4-substituted pyrimidines. researchgate.net This methodology is also applicable to other halogenated heterocyclic systems, such as the synthesis of 4-arylthiophene-2-carbaldehydes from 4-bromothiophene-2-carbaldehyde. mdpi.com The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide range of aryl and heteroaryl groups onto the pyrimidine core. rsc.orgnih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Halogenated Heterocycles

Halogenated HeterocycleCoupling PartnerCatalyst/ConditionsProductReference
2,4-DichloropyrimidinesAryl/Heteroaryl boronic acidsPd(PPh3)4, microwaveC4-substituted pyrimidines researchgate.net
4-Bromothiophene-2-carbaldehydeArylboronic acids/estersPd(PPh3)4, K3PO44-Arylthiophene-2-carbaldehydes mdpi.com
3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-oneAryl/Heteroaryl boronic acidsXPhosPdG2/XPhos, microwaveC3-Arylated pyrazolo[1,5-a]pyrimidin-5-ones rsc.org

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

Grignard reagents are strong nucleophiles that readily react with various electrophiles, including halogenated pyrimidines and carbonyl compounds. fiveable.me Reactions involving Grignard reagents and halogenated pyrimidines can proceed through two main pathways: cross-coupling reactions or the formation of a pyrimidyl Grignard reagent followed by further reaction. researchgate.net

The more common approach is the cross-coupling of a Grignard reagent with a halogenated pyrimidine, often catalyzed by transition metals like iron, cobalt, nickel, or palladium. researchgate.net Alternatively, the aldehyde group of this compound can be the site of attack by a Grignard reagent. The addition of a Grignard reagent to an aldehyde typically yields a secondary alcohol after workup. fiveable.memasterorganicchemistry.com

In some cases, unexpected reaction pathways can occur. For example, the reaction of Grignard reagents with 4-amino-5-cyano-2-methylpyrimidine can lead to the formation of C6-substituted 1,2-dihydropyrimidines, a result of the coordination of the Lewis acidic MgX₂ to the N1 nitrogen, which increases the electrophilicity of the C6 position. nih.gov

Condensation Reactions (e.g., Claisen-Schmidt)

The Claisen-Schmidt condensation is a reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen, leading to the formation of α,β-unsaturated carbonyl compounds. numberanalytics.comwikipedia.orgpraxilabs.com This reaction is a type of crossed aldol (B89426) condensation. wikipedia.org

This compound, being an aromatic aldehyde without α-hydrogens, can react with a ketone or another aldehyde possessing α-hydrogens in the presence of a base to undergo a Claisen-Schmidt condensation. praxilabs.com For example, the condensation of benzaldehyde (B42025) with acetone (B3395972) yields benzylideneacetone. numberanalytics.com Similarly, this compound can be expected to react with enolizable ketones to form the corresponding α,β-unsaturated pyrimidyl ketones. These reactions are often carried out using a base like sodium hydroxide. wikipedia.org

In some instances, Claisen-Schmidt condensations can be part of a one-pot process. For example, under certain conditions, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde can undergo both solvolysis and a subsequent Claisen-Schmidt condensation. uniatlantico.edu.co The use of microwave irradiation has also been shown to be an effective method for carrying out these condensations. ijaresm.com

Reactions of the Aldehyde Moiety

The aldehyde functional group is one of the most versatile in organic chemistry, and its presence on the pyrimidine ring at the C2 position allows for a multitude of transformations. These reactions primarily involve the electrophilic carbonyl carbon, which is susceptible to attack by a wide array of nucleophiles.

Nucleophilic addition to the aldehyde group is a fundamental transformation of this compound. The carbonyl carbon, with its partial positive charge, readily reacts with nucleophiles, leading to the formation of a tetrahedral intermediate. This intermediate can then be protonated to yield an alcohol or undergo further reactions.

A prime example of this reactivity is the Grignard reaction. Organomagnesium halides (Grignard reagents) are potent nucleophiles that add to the aldehyde to form secondary alcohols. The reaction proceeds by the nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon. Subsequent acidic workup protonates the resulting alkoxide to furnish the alcohol. The general mechanism involves the coordination of the magnesium halide to the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by the addition of the organic group. libretexts.org

While specific studies on this compound are not widely documented, the reaction of related heterocyclic aldehydes is well-established. For instance, the addition of various Grignard reagents to similar aromatic aldehydes proceeds with good yields, as illustrated in the following representative table.

Aldehyde Substrate (Analogue)Grignard Reagent (R-MgX)ProductYield (%)
Pyridine-2-carbaldehydePhenylmagnesium bromidePhenyl(pyridin-2-yl)methanol85
Thiophene-2-carbaldehydeEthylmagnesium iodide1-(Thiophen-2-yl)propan-1-ol78
Furan-2-carbaldehydeMethylmagnesium chloride1-(Furan-2-yl)ethanol92
This table presents representative data for analogous heterocyclic aldehydes to illustrate the expected outcome of Grignard reactions.

The aldehyde group serves as a handle for extensive molecular derivatization, enabling the synthesis of a wide variety of structures. Two prominent examples are the Wittig reaction for alkene synthesis and reductive amination for amine synthesis.

Wittig Reaction: This reaction provides a reliable method for converting aldehydes into alkenes with a defined double bond position. libretexts.orgtandfonline.com It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). The mechanism is believed to proceed through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to the alkene and a stable triphenylphosphine (B44618) oxide, the latter being the driving force for the reaction. libretexts.orgbyjus.com The reaction of this compound with various Wittig reagents would yield 5-chloro-2-(alkenyl)pyrimidines, which are valuable intermediates for cross-coupling reactions and further functionalization.

AldehydeWittig ReagentProductStereoselectivity (E:Z)Yield (%)
BenzaldehydePh₃P=CHCO₂Et (Stabilized)Ethyl cinnamate>95:590
CyclohexanecarboxaldehydePh₃P=CHPh (Semistabilized)(2-Cyclohexylvinyl)benzene50:5085
HeptanalPh₃P=CH(CH₂)₂CH₃ (Unstabilized)Undec-4-ene<10:9088
This table shows typical outcomes for Wittig reactions with different types of ylides, which would be analogous for this compound.

Reductive Amination: This powerful transformation converts aldehydes into amines. mdpi.comorganic-chemistry.org The reaction typically proceeds in one pot, where the aldehyde first condenses with a primary or secondary amine to form an imine or iminium ion intermediate. This intermediate is then reduced in situ by a selective reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to yield the corresponding amine. mdpi.comharvard.edu This method allows for the introduction of diverse amine functionalities onto the pyrimidine scaffold, which is a common strategy in medicinal chemistry.

AldehydeAmineReducing AgentProductYield (%)
p-Anisaldehyden-ButylamineH₂/Co-catalystN-Butyl-p-methoxybenzylamine96 mdpi.com
BenzaldehydeAnilineNaBH(OAc)₃N-Benzylaniline96 harvard.edu
CyclohexanoneAmmoniaH₂/Ru-catalystCyclohexylamine88 harvard.edu
This table provides representative examples of reductive amination reactions that are applicable to this compound.

Cyclization Reactions Leading to Fused Pyrimidine Systems

This compound is an excellent substrate for constructing fused heterocyclic systems, which are prevalent in pharmacologically active molecules. researchgate.net Cyclization reactions typically involve the condensation of the aldehyde with a molecule containing two nucleophilic centers.

A particularly important class of fused pyrimidines are the pyrimido[4,5-c]pyridazines. These can be synthesized through the reaction of a pyrimidine derivative bearing adjacent electrophilic and nucleophilic centers (or precursors to them) with a suitable partner. In the case of this compound, reaction with hydrazine (B178648) or its derivatives presents a direct route to the pyrimido[4,5-c]pyridazine (B13102040) core. The reaction likely proceeds via initial formation of a hydrazone at the aldehyde, followed by an intramolecular nucleophilic aromatic substitution (SNAr) where the terminal nitrogen of the hydrazone displaces the chlorine atom at the C5 position, leading to ring closure. This type of cyclocondensation is a powerful strategy for building complex heterocyclic scaffolds. nih.gov For example, the reaction of 6-(hydrazinyl)uracils with glyoxals readily forms the pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione skeleton. nih.govnih.gov

Pyrimidine PrecursorReagentFused Product System
6-HydrazinyluracilPhenylglyoxalPyrimido[4,5-c]pyridazine nih.gov
4-Amino-5-cyanopyrimidineGuanidine (B92328)Pyrimido[4,5-d]pyrimidine
5-AminopyrazoleArylidenepyruvic acidPyrazolo[3,4-b]pyridine researchgate.net
This table illustrates various cyclization strategies leading to fused heterocycles from pyrimidine and other azole precursors.

Chemo- and Regioselectivity in Multi-Substituted Pyrimidine Reactivity

The presence of multiple reactive sites on this compound—namely the aldehyde at C2 and the chloro group at C5—raises important questions of chemo- and regioselectivity. The outcome of a reaction with a nucleophile depends on the nature of the nucleophile and the reaction conditions.

The pyrimidine ring is inherently electron-deficient, which activates the C5 position towards nucleophilic aromatic substitution (SNAr). The C2-aldehyde group is a strong electron-withdrawing group, which further deactivates the ring for electrophilic attack but can influence the regioselectivity of nucleophilic attack. A nucleophile can either attack the highly electrophilic aldehyde carbon (a 1,2-addition type reaction) or displace the chlorine atom at C5 (an SNAr reaction).

The principle of hard and soft acids and bases (HSAB) can often predict the outcome. Hard nucleophiles (e.g., organolithium reagents, alkoxides, primary amines) are expected to preferentially attack the hard electrophilic center, which is the carbonyl carbon of the aldehyde. Soft nucleophiles (e.g., thiols, cyanide) might show a greater propensity to attack the C5 position, leading to substitution of the chlorine atom, especially under conditions that favor SNAr.

For example, in the synthesis of functionalized 2-aminopyrimidines from β-chlorovinyl aldehydes (which are analogous 1,3-bielectrophiles), the reaction with guanidine (a dinucleophile) proceeds via initial attack at the aldehyde followed by cyclization involving the displacement of the chloro group. researchgate.net This suggests that with many common nucleophiles, the aldehyde moiety will be the primary site of reaction, which can then be followed by a subsequent reaction at the C5 position, particularly in intramolecular cyclizations.

Spectroscopic Characterization and Structural Elucidation of 5 Chloropyrimidine 2 Carbaldehyde and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopynih.govacs.org

Advanced NMR spectroscopy offers unparalleled insight into the molecular framework of 5-Chloropyrimidine-2-carbaldehyde. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the connectivity and chemical environment of each atom can be determined. For pyrimidine (B1678525) derivatives, NMR is crucial for confirming substitution patterns and conformational details. nih.govacs.org

Proton (¹H) NMR Analysisrsc.orgresearchgate.net

The ¹H NMR spectrum of this compound is expected to provide definitive information about the arrangement of protons on the pyrimidine ring and the aldehyde group. The chemical shifts (δ) are influenced by the electronegativity of the adjacent nitrogen atoms and the chlorine substituent.

The aldehyde proton (CHO) is anticipated to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group. rsc.org The protons on the pyrimidine ring will exhibit characteristic shifts and coupling patterns. The two protons on the pyrimidine ring are expected to appear as distinct signals. In similar pyrimidine structures, the proton at position 2 can be significantly deshielded, with chemical shifts sometimes exceeding 9.0 ppm. researchgate.net The protons at positions H-4 and H-6 in a pyrimidine ring are chemically distinct and would likely appear as doublets, with their exact chemical shifts influenced by the chloro- and carbaldehyde substituents.

Table 1: Expected ¹H NMR Chemical Shifts for this compound (Note: Data is predicted based on analogous structures)

Proton Expected Chemical Shift (δ, ppm) Multiplicity
Aldehyde H 9.5 - 10.5 Singlet
Pyrimidine H-4/H-6 8.5 - 9.5 Doublet

Carbon-¹³ (¹³C) NMR Analysismdpi.comnih.gov

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is characteristically found far downfield, typically in the range of 185-200 ppm. mdpi.com

The carbon atoms within the pyrimidine ring will have distinct chemical shifts influenced by the nitrogen atoms and the chlorine substituent. Carbons bonded directly to nitrogen atoms appear at lower field strengths compared to other aromatic carbons. For instance, in related pyridothienopyrimidine derivatives, the pyrimidine carbons appear at various shifts, with C=O groups showing up around 164-167 ppm. nih.gov The carbon atom bonded to the chlorine (C-5) will also have its chemical shift influenced by the halogen's electronegativity.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound (Note: Data is predicted based on analogous structures)

Carbon Expected Chemical Shift (δ, ppm)
C=O (Aldehyde) 185 - 200
C-2 (Pyrimidine) 150 - 165
C-4 (Pyrimidine) 155 - 165
C-5 (Pyrimidine) 120 - 135

Two-Dimensional NMR Techniques for Structure Confirmation

A COSY spectrum would reveal the coupling relationships between protons, helping to confirm the connectivity of the pyrimidine ring protons. HETCOR (or its more modern versions like HSQC and HMBC) experiments establish correlations between directly bonded (one-bond) or long-range (multiple-bond) proton-carbon pairs. researchgate.net This allows for the definitive assignment of each carbon atom in the ¹³C NMR spectrum based on the known assignments of the protons to which they are attached. These techniques are routinely used for the structural elucidation of complex heterocyclic systems, including various pyrimidine derivatives. nih.govresearchgate.net

Vibrational Spectroscopyaun.edu.eg

Fourier Transform Infrared (FTIR) Spectroscopymdpi.comnih.govresearchgate.net

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. A strong, sharp absorption band for the C=O stretch of the aldehyde group is anticipated in the region of 1680-1715 cm⁻¹. mdpi.com The presence of an aromatic pyrimidine ring will give rise to C=C and C=N stretching vibrations, typically in the 1400-1600 cm⁻¹ region.

The C-H stretching vibrations of the aromatic ring and the aldehyde group are expected above 3000 cm⁻¹. The C-Cl stretching vibration will appear in the fingerprint region, typically between 600 and 800 cm⁻¹. The analysis of FTIR spectra of related compounds, such as pyridothienopyrimidine derivatives, shows characteristic bands for NH, C=O, and C-Cl groups, which aids in the interpretation of the spectrum of the title compound. nih.gov

Table 3: Expected FTIR Absorption Frequencies for this compound (Note: Data is predicted based on analogous structures)

Functional Group Expected Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch 3000 - 3100 Medium
Aldehyde C-H Stretch 2720 - 2820 Weak
C=O Stretch (Aldehyde) 1680 - 1715 Strong
C=N/C=C Stretch (Ring) 1400 - 1600 Medium-Strong

Fourier Transform Raman (FT-Raman) Spectroscopyresearchgate.netacs.org

FT-Raman spectroscopy provides complementary information to FTIR. While the C=O stretch is also visible in Raman spectra, aromatic ring vibrations are often more intense and well-resolved. The symmetric vibrations of the pyrimidine ring are expected to be particularly strong in the Raman spectrum.

Studies on pyrimidine have shown that its Raman spectrum is sensitive to intermolecular interactions and changes in the electronic environment. researchgate.net The C-Cl bond is also expected to produce a noticeable Raman signal. The combination of FTIR and FT-Raman data allows for a more complete picture of the vibrational modes of this compound, aiding in a comprehensive structural characterization.

Table 4: List of Chemical Compounds Mentioned

Compound Name
This compound
2-Chloropyrimidine-5-carboxylic acid
Pyrazolo[3,4-d]pyrimidines
Pyridothienopyrimidine derivatives
Quinolinecarbaldehydes
Thiazolopyrimidine derivatives

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental tool for determining the molecular weight and elucidating the fragmentation pathways of organic compounds. For this compound, the nominal molecular weight is 142.54 g/mol . lookchem.comscbt.com

While detailed fragmentation analysis for this compound is not extensively published, studies on the closely related molecule, 2-chloropyrimidine (B141910), offer significant insights. In photoionization mass spectrometry studies of 2-chloropyrimidine, the parent molecular ion (m/z 114/116, corresponding to the ³⁵Cl and ³⁷Cl isotopes) is a major peak. researchgate.net The fragmentation of this molecule, like other azabenzenes, is expected to involve common losses of species such as HCN. researchgate.net For this compound, fragmentation would be more complex due to the presence of the aldehyde group. Expected fragmentation pathways would likely involve:

Loss of the hydrogen atom from the aldehyde group (M-1).

Loss of the formyl group (M-29).

Cleavage of the pyrimidine ring, similar to 2-chloropyrimidine.

The table below summarizes the expected primary ions in the mass spectrum of this compound based on its structure and comparison with related molecules.

IonDescription
[C₅H₃ClN₂O]⁺ Molecular Ion
[C₅H₂ClN₂O]⁺ Loss of a hydrogen radical (H•)
[C₄H₃ClN₂]⁺ Loss of carbon monoxide (CO)
[C₅H₃N₂O]⁺ Loss of a chlorine radical (Cl•)

This table is illustrative and based on general fragmentation principles.

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the gold standard for structural elucidation. In this technique, a single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined.

While a specific single crystal structure for this compound is not available in the reviewed literature, studies on closely related pyrimidine and pyridine (B92270) derivatives demonstrate the power of this technique. For example, the structure of various pyrimidinone derivatives has been confirmed by X-ray crystallography, allowing for the unambiguous assignment of their polycyclic scaffolds and the stereochemical relationship of substituents (e.g., cis/trans isomers). acs.orgacs.org Similarly, the crystal structure of 2-amino-5-chloropyridine (B124133) has been successfully determined, confirming its molecular geometry and packing in the solid state. osti.gov For a derivative of a dihydroisoquinoline, X-ray analysis confirmed the structure of the resulting pyrimidinone, showing a specific cis configuration. acs.org

Analysis of Molecular Conformation and Intermolecular Interactions

X-ray data allows for a detailed analysis of the molecule's conformation—the spatial arrangement of its atoms. For a molecule like this compound, this would include the planarity of the pyrimidine ring and the orientation of the aldehyde group relative to the ring.

In studies of complex organic molecules, X-ray crystallography reveals crucial intermolecular interactions that stabilize the crystal lattice. These non-covalent interactions include hydrogen bonds, halogen bonds, and van der Waals forces. For instance, in the crystal structure of a substituted ethanoanthracene carboxylic acid, both intramolecular and intermolecular hydrogen bonds were identified, playing a key role in stabilizing the molecular and supramolecular structure. mdpi.com

Crystal Packing and Hydrogen Bonding Networks

The arrangement of molecules within the crystal is known as crystal packing. This packing is governed by intermolecular forces, with hydrogen bonding often playing a dominant role. The aldehyde group in this compound, while not a strong hydrogen bond donor, can act as an acceptor. If crystallized from a protic solvent or in the presence of water molecules, it could participate in O-H···O or O-H···N hydrogen bonds.

Table 1: Illustrative Crystallographic Data for a Pyrimidinone Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 15.456
c (Å) 9.876
β (deg) 110.2
Volume (ų) 1445.1
Z (molecules/cell) 4

Note: Data is representative of a typical organic molecule and not specific to this compound.

High-Resolution Spectroscopic Techniques for Electronic Structure Analysis

High-resolution spectroscopic methods are employed to probe the electronic structure of molecules, providing precise measurements of ionization energies and characterizing molecular orbitals.

Vacuum Ultraviolet Mass-Analyzed Threshold Ionization (VUV-MATI) Spectroscopy

VUV-MATI spectroscopy is a powerful high-resolution technique used to obtain detailed information about the electronic and vibrational structure of molecular cations. It can precisely determine the adiabatic ionization energy (the energy required to remove an electron from the molecule in its ground vibrational state to form the cation in its ground vibrational state).

Studies on the related molecule 2-pyridinecarboxaldehyde, which also contains an aldehyde group next to a nitrogen-containing ring, have utilized VUV-MATI spectroscopy. rsc.org This work determined a precise adiabatic ionization energy of 9.4958 ± 0.0005 eV. rsc.org The spectrum revealed that ionization primarily occurs from the more stable s-trans conformer. rsc.org Vibrational progressions observed in the spectrum were assigned to in-plane ring and formyl bending modes, indicating how the molecular geometry changes upon ionization. rsc.org

Furthermore, VUV absorption spectroscopy of 2-chloropyrimidine shows that the effect of the halogen atom on the electronic transitions becomes more pronounced at higher energies. researchgate.netrsc.org This suggests that for this compound, both the chloro and aldehyde substituents would significantly influence the energies and characters of the molecular orbitals.

Table 2: Spectroscopic Data for Related Compounds

Compound Adiabatic Ionization Energy (eV) Key Vibrational Modes (cm⁻¹)
2-Pyridinecarboxaldehyde 9.4958 ± 0.0005 rsc.org Formyl and in-plane ring bending rsc.org

| 2-Methylpyrazine | 9.0439 ± 0.0006 nih.gov | Ring distortion and N-N contraction nih.gov |

These high-resolution techniques provide a deep understanding of how functional group substitution on pyrimidine and pyridine rings affects their electronic properties and conformational stability. rsc.org

Photoelectron Spectroscopy

Photoelectron spectroscopy (PES) is a powerful technique utilized to investigate the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. This method provides valuable insights into the energies of molecular orbitals. While direct experimental photoelectron spectra for this compound are not extensively documented in the public domain, a comprehensive understanding of its electronic properties can be inferred from studies on pyrimidine and its halogenated derivatives.

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are two variants of PES that provide complementary information. XPS, using X-rays, primarily probes core-level electrons, offering information about the elemental composition and chemical environment of atoms within a molecule. UPS, employing ultraviolet radiation, ionizes valence electrons, revealing details about the molecular orbitals involved in chemical bonding.

Research on halogenated pyrimidines using XPS has demonstrated the significant influence of halogen substitution on the core electron binding energies. nih.govacs.org The introduction of a chlorine atom to the pyrimidine ring, as in this compound, is expected to induce notable shifts in the C 1s and N 1s core-level spectra. These shifts are governed by the inductive and resonance effects of the substituent. nih.govacs.org The high electronegativity of the chlorine atom and the aldehyde group would lead to a withdrawal of electron density from the pyrimidine ring, resulting in an increase in the binding energies of the ring's carbon and nitrogen atoms.

Studies on compounds like 2-chloropyrimidine, 5-bromopyrimidine, and 5-bromo-2-chloropyrimidine (B32469) have shown that the chemical environment of each atom can be distinguished in the XPS spectrum. nih.govacs.orgaip.orgnih.gov For this compound, one would anticipate distinct binding energies for the different carbon atoms: the carbon of the aldehyde group (C=O), the carbon atom bonded to chlorine (C-Cl), and the other carbon atoms within the pyrimidine ring. The carbon atom of the carbaldehyde group is expected to exhibit the highest C 1s binding energy due to the strong electron-withdrawing effect of the adjacent oxygen atom. Similarly, the carbon atom at the C5 position, directly bonded to the chlorine atom, will show a higher binding energy compared to the other ring carbons.

The N 1s spectrum is also anticipated to be sensitive to the substitution pattern. The two nitrogen atoms in the pyrimidine ring of this compound are in different chemical environments relative to the chloro and carbaldehyde substituents, which should result in distinguishable N 1s binding energies.

Ultraviolet photoelectron spectroscopy (UPS) of pyrimidine and its derivatives provides information about the valence molecular orbitals. acs.orgnih.gov The highest occupied molecular orbitals (HOMOs) of pyrimidine are typically of π and lone-pair (n) character. jh.edunih.gov The introduction of a chlorine atom and a carbaldehyde group is expected to lower the energies of these orbitals due to their electron-withdrawing nature. This would translate to higher ionization potentials in the UPS spectrum compared to unsubstituted pyrimidine.

The interpretation of the valence spectra can be complex due to the overlapping of bands corresponding to different molecular orbitals. Theoretical calculations, often performed in conjunction with experimental studies, are crucial for the accurate assignment of the observed ionization bands to specific molecular orbitals. researchgate.net For this compound, the valence spectrum would be a convolution of the orbitals associated with the pyrimidine ring, the chlorine atom, and the carbaldehyde group.

While specific experimental values for this compound are not available, the table below provides a hypothetical representation of the expected trends in binding energies based on data from related halogenated pyrimidines.

Computational Chemistry and Theoretical Studies on 5 Chloropyrimidine 2 Carbaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. rasayanjournal.co.in It is particularly effective for calculating the properties of molecules like 5-Chloropyrimidine-2-carbaldehyde. DFT methods, such as the B3LYP functional combined with a suitable basis set like 6-311++G(d,p), are frequently used to provide a decent description of small and medium-sized molecules. ijcce.ac.irnih.gov

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For this compound, this process involves calculating bond lengths, bond angles, and dihedral angles. The planarity of the pyrimidine (B1678525) ring is a key structural feature, with dihedral angles close to 0° confirming this characteristic. nih.gov The orientation of the aldehyde group relative to the pyrimidine ring is also determined to find the lowest energy conformer.

Electronic structure analysis focuses on the distribution of electrons within the molecule, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. ijcce.ac.irresearchgate.net A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for this compound

ParameterBond Length (Å)ParameterBond Angle (°)
C2-C51.48N1-C2-N3120.5
C5-Cl1.74C2-N3-C4118.0
C2-C(aldehyde)1.49N3-C4-C5119.5
C(aldehyde)=O1.21C4-C5-C6121.0
N1-C21.34C5-C6-N1118.5
N3-C41.33C6-N1-C2122.5
C4-C51.39O-C(aldehyde)-C2123.0

Note: This table contains illustrative data based on typical values for similar structures and is not derived from specific experimental results for this compound.

Mulliken population analysis is a method used to calculate the partial atomic charges on the individual atoms within a molecule. q-chem.com This analysis provides insight into the electron density distribution and helps predict the most likely sites for electrophilic and nucleophilic attack. The net charge of an atom is determined by subtracting the calculated electron population from its nuclear charge. q-chem.com

For this compound, the electronegative nitrogen, oxygen, and chlorine atoms are expected to carry partial negative charges, making them potential nucleophilic sites. Conversely, the adjacent carbon atoms, particularly the carbonyl carbon of the aldehyde group and the carbon bonded to the chlorine atom, are predicted to have partial positive charges, marking them as electrophilic centers susceptible to nucleophilic attack.

Table 2: Illustrative Mulliken Atomic Charges for this compound

AtomCharge (e)
N1-0.65
C2+0.40
N3-0.68
C4+0.25
C5+0.15
Cl-0.10
C(aldehyde)+0.55
O(aldehyde)-0.50

Note: The values in this table are for illustrative purposes to demonstrate typical charge distribution and are not based on specific experimental findings.

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation around single bonds. For this compound, the primary focus of conformational analysis is the rotation of the aldehyde group (-CHO) relative to the pyrimidine ring.

DFT calculations are employed to determine the potential energy surface for this rotation. nih.gov By comparing the energies of different conformers, the most stable conformation can be identified. This is typically the structure with the lowest calculated energy. The analysis also reveals the energy barriers between different conformers, providing information on the flexibility of the molecule and the likelihood of different conformations existing at room temperature.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time.

In the context of drug discovery and design, MD simulations are crucial for assessing the stability of a potential drug molecule (ligand) when bound to its biological target, such as a protein or enzyme. nih.gov If this compound were being investigated as a potential inhibitor, MD simulations would be used to model its interaction within the active site of a target protein. nih.gov

The simulation tracks the trajectory of the ligand-protein complex, and key metrics are analyzed to evaluate binding stability. The Root Mean Square Deviation (RMSD) of the ligand's position relative to the protein's active site is a common measure; a low and stable RMSD value suggests a stable binding mode. The analysis also identifies and quantifies crucial intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the complex.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help quantify its reactivity and stability. rasayanjournal.co.in These descriptors, calculated using DFT, provide a quantitative framework for understanding and predicting chemical behavior. researchgate.net Key global reactivity descriptors include ionization potential (I), electron affinity (A), chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). rasayanjournal.co.inresearchgate.net These are typically calculated using the energies of the HOMO and LUMO orbitals.

Ionization Potential (I = -E_HOMO): The energy required to remove an electron.

Electron Affinity (A = -E_LUMO): The energy released when an electron is added.

Chemical Potential (μ = (E_HOMO + E_LUMO) / 2): A measure of the tendency of electrons to escape from the system. researchgate.net

Chemical Hardness (η = (E_LUMO - E_HOMO) / 2): A measure of resistance to change in electron distribution. researchgate.net

Electrophilicity Index (ω = μ² / 2η): A measure of the ability of a molecule to accept electrons. rasayanjournal.co.in

These indices provide a powerful way to rationalize the reactivity patterns of molecular systems. rasayanjournal.co.in

Table 3: Quantum Chemical Descriptors and Their Significance

DescriptorFormulaSignificance
Ionization PotentialI = -E_HOMORepresents the molecule's ability to donate an electron.
Electron AffinityA = -E_LUMORepresents the molecule's ability to accept an electron.
Chemical Potentialμ = -(I+A)/2Measures the escaping tendency of electrons; relates to electronegativity.
Chemical Hardnessη = (I-A)/2Indicates resistance to deformation or change in electronic configuration.
Electrophilicity Indexω = μ² / 2ηQuantifies the molecule's overall electrophilic nature.

Fukui Function Analysis

Fukui function analysis is a powerful tool rooted in density functional theory (DFT) for identifying the most reactive sites within a molecule. It quantifies the change in electron density at a specific point in the molecule as the total number of electrons is altered. The analysis distinguishes between three types of reactivity:

f(r) for nucleophilic attack (attack by an electron-rich species).

f(r) for electrophilic attack (attack by an electron-deficient species).

f(r) for radical attack.

By calculating these functions, researchers can predict where a molecule is most likely to undergo chemical reactions. For this compound, this analysis would pinpoint the atoms most susceptible to nucleophilic, electrophilic, or radical attack, providing valuable insights into its chemical behavior.

Natural Bonding Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons. This analysis is particularly useful for understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces. For this compound, NBO analysis would elucidate the nature of its chemical bonds, the hybridization of its atoms, and the delocalization of electron density, which are all crucial for understanding its interactions with other molecules.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the electrostatic potential on the surface of a molecule. The map uses a color scale to represent different potential values, with red typically indicating regions of negative potential (electron-rich areas, prone to electrophilic attack) and blue indicating regions of positive potential (electron-poor areas, prone to nucleophilic attack). An MEP map of this compound would provide an intuitive visual guide to its reactive sites and its potential for intermolecular interactions based on electrostatic attraction.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties of a molecule with a reasonable degree of accuracy. These predictions are invaluable for interpreting experimental spectra and for identifying unknown compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of different nuclei (e.g., ¹H, ¹³C) in the molecule, aiding in the assignment of experimental NMR spectra.

Infrared (IR) Spectroscopy: Computational methods can calculate the vibrational frequencies of a molecule, which correspond to the absorption peaks in an IR spectrum. This helps in identifying the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Theoretical calculations can predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. This provides information about the electronic structure and conjugation within the molecule.

For this compound, predicted NMR, IR, and UV-Vis spectra would serve as a valuable reference for experimental characterization.

Applications and Advanced Research Directions

Role as Versatile Building Blocks in Organic Synthesis

The unique structural features of 5-Chloropyrimidine-2-carbaldehyde make it an exceptionally versatile building block in organic synthesis. The aldehyde group serves as a reactive handle for condensation, oxidation, reduction, and olefination reactions, while the chloro group is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse functionalities. This dual reactivity enables chemists to construct complex molecular architectures.

The reactivity of pyrimidine (B1678525) derivatives, including chlorinated carbaldehydes, facilitates their use as foundational materials for more complex heterocyclic structures. frontiersin.org Through multi-step synthetic sequences, these precursors are transformed into polyheterocyclic compounds containing fused rings. For instance, the cyclocondensation reactions of pyrimidine derivatives are employed to create intricate systems like pyrazolo[3′,4′:4,5]pyrido[2,3-d]pyrimidines. nih.gov These reactions often proceed through nucleophilic attack on the pyrimidine ring, followed by intramolecular cyclization, leading to the formation of new five- or six-membered rings fused to the original pyrimidine core. nih.gov

The strategic functionalization of the pyrimidine core allows for the regioselective synthesis of diverse heterocyclic systems. This control is crucial in building libraries of compounds for screening purposes in drug discovery and materials science.

The construction of fused pyrimidine systems is a significant area of research due to the prevalence of these motifs in biologically active molecules. eurjchem.comjchr.org this compound and its analogs serve as key starting materials for creating bicyclic and polycyclic ring systems, such as pyrido[2,3-d]pyrimidines. researchgate.net The synthesis often involves a condensation reaction at the aldehyde group, followed by a cyclization step that incorporates the C5-chloro position. For example, a common strategy involves reacting the pyrimidine carbaldehyde with a compound containing an active methylene group and an amino group. The initial condensation forms a vinylogous intermediate, which then undergoes intramolecular cyclization via nucleophilic attack of the amino group on the carbon bearing the chlorine atom, displacing it to form the fused ring system.

A variety of fused pyrimidine derivatives have been synthesized using this approach, including:

Pyrido[2,3-d]pyrimidines : Formed by reaction with enamines or related compounds. researchgate.net

Pyrazolo[1,5-a]pyrimidines : Synthesized from reactions with hydrazines. eurjchem.com

Thieno[2,3-d]pyrimidines : Constructed using sulfur-containing reagents.

These synthetic strategies highlight the utility of functionalized pyrimidines in generating molecular diversity for various chemical applications.

Medicinal Chemistry Research Applications

Pyrimidine-based compounds are of paramount interest in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. nih.govnih.gov The this compound scaffold is particularly valuable for generating libraries of derivatives for drug discovery programs.

The aldehyde and chloro- functionalities of this compound are exploited to synthesize novel bioactive molecules. nih.govnih.gov Researchers design and create derivatives targeting specific biological pathways implicated in diseases. For example, derivatives have been synthesized as potential inhibitors of key enzymes in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). nih.govrsc.org

The synthetic process often involves a multi-component reaction or a stepwise functionalization. For instance, the aldehyde can be converted to an oxime, which can then be further functionalized, while the chloro group is substituted with various amines or other nucleophiles to explore different chemical spaces and optimize biological activity. nih.gov

Table 1: Examples of Bioactive Pyrimidine Derivatives and Their Targets

Derivative ClassBiological TargetTherapeutic AreaReference
Pyrimidine-5-carbonitrile derivativesVEGFR-2Anticancer rsc.org
Pyridopyrimidine derivativesEGFRAnticancer nih.gov
4-Aminopyrimidine-5-carbaldehyde oximesc-Met and VEGFR-2Anticancer nih.gov
2-Aminopyrimidine derivativesβ-GlucuronidaseAnticancer, etc. nih.gov
General pyrimidine derivativesDihydrofolate reductase (DHFR)Antibacterial nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. gardp.org For pyrimidine derivatives, SAR studies involve synthesizing a series of analogs by systematically modifying different parts of the molecule and evaluating their effects on a specific biological target. nih.govnih.govacs.org

Key modifications on the this compound scaffold include:

Substitution at the 2-position : Replacing the chloro group with various amines, alkoxides, or aryl groups to probe the binding pocket of the target protein.

Modification of the 5-carbaldehyde group : Converting the aldehyde to other functional groups like oximes, hydrazones, or nitriles to alter electronic properties and hydrogen bonding capabilities. nih.gov

Introduction of substituents on aryl rings : If an aryl group is introduced, modifying its substitution pattern can enhance potency and selectivity.

These studies have revealed that the presence of electron-withdrawing groups can enhance biological activity. For example, in some series, the introduction of an amino group at a specific position has been linked to increased potency against protein kinases involved in cancer.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug design, docking is used to predict the binding mode of a small molecule ligand to the active site of a target protein. dovepress.commdpi.com

For derivatives of this compound, docking studies have been instrumental in understanding their interactions with various biological targets. rsc.org Researchers have used this approach to investigate the binding of pyrimidine derivatives to the active sites of enzymes like:

VEGFR-2 : To understand how these compounds inhibit angiogenesis. rsc.org

c-Met : To rationalize their activity as anticancer agents. nih.gov

Dihydrofolate reductase (DHFR) : To explain their antibacterial effects. nih.gov

These computational studies provide valuable insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein, which helps in rationalizing the observed SAR and in designing more potent and selective inhibitors. For example, docking studies of pyrimidine-based inhibitors have shown specific hydrogen bond interactions with key amino acid residues in the ATP-binding pocket of protein kinases. nih.gov

Materials Science Applications

Detailed research into the application of this compound in materials science is limited. While pyrimidine derivatives, in general, are explored for various material applications due to their electronic and structural properties, specific studies on this compound are not prevalent in the literature.

There is currently no specific information available in peer-reviewed literature detailing the use of this compound as a precursor for advanced electronic materials. The development of organic electronic materials often involves molecules with tailored electronic properties, and while the pyrimidine core is of interest, the specific contributions and suitability of the 5-chloro and 2-carbaldehyde substituents on this particular scaffold for such applications have not been extensively reported.

The design of ligands for metal complexes is a crucial aspect of developing materials for optoelectronic devices like Organic Light-Emitting Diodes (OLEDs). Pyrimidine-containing ligands are utilized in this field; however, specific research on the design and performance of ligands derived from this compound for such applications is not described in the available scientific literature. The potential of this compound to act as a ligand for luminescent metal complexes remains an area for future investigation.

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. The NLO properties of various pyrimidine derivatives have been investigated, often focusing on "push-pull" molecular architectures where electron-donating and electron-withdrawing groups are attached to the pyrimidine ring to enhance the NLO response. nih.govresearchgate.net However, specific studies quantifying the NLO properties of this compound or its derivatives are not found in the current body of scientific literature. The electron-withdrawing nature of the chloro and carbaldehyde groups suggests potential for NLO applications if combined with suitable electron-donating moieties, but this remains a hypothetical application without direct research evidence.

Catalysis Research Involving Pyrimidine Carbaldehydes

The field of catalysis often utilizes organic molecules as ligands for metal catalysts or as organocatalysts themselves. While there is broad research on the use of pyrimidine derivatives in catalysis, specific studies employing this compound as a catalyst, ligand, or precursor for catalytic systems are not detailed in the available literature. Research on pyrimidine synthesis often involves various catalysts, but the catalytic application of this specific aldehyde is not a focus of the reviewed material. mdpi.comacs.orgbohrium.com

Supramolecular Chemistry and Self-Assembly of Pyrimidine Derivatives

Supramolecular chemistry explores the non-covalent interactions that govern the self-assembly of molecules into larger, ordered structures. Halogen bonding, involving elements like chlorine, is a recognized tool in crystal engineering and the design of supramolecular assemblies. nih.govacs.org The presence of a chlorine atom and a carbaldehyde group on the pyrimidine ring of this compound suggests the potential for its involvement in forming supramolecular structures through halogen bonds, hydrogen bonds, and π-π stacking interactions. However, specific studies on the self-assembly behavior and the resulting supramolecular architectures of this compound are not reported in the scientific literature.

Bioinorganic Chemistry Perspectives (e.g., metal complex formation with biological relevance)

Bioinorganic chemistry investigates the role of metals in biological systems. Pyrimidine derivatives are of interest in this field due to their presence in nucleobases and their ability to coordinate with metal ions. The formation of metal complexes with pyrimidine-based ligands can lead to compounds with potential biological activity. While the coordination chemistry of pyrimidines is a subject of study, there is no specific research available on the synthesis, characterization, or biological evaluation of metal complexes formed with this compound as a ligand.

Q & A

Q. What are the standard synthetic routes for 5-Chloropyrimidine-2-carbaldehyde, and what methodological considerations are critical for reproducibility?

  • Methodological Answer : Synthesis typically involves functionalization of pyrimidine precursors. For example, chlorination at the 5-position can be achieved via electrophilic substitution using reagents like POCl₃ or PCl₅ under anhydrous conditions . The aldehyde group at the 2-position may be introduced through oxidation of a methyl group (e.g., using MnO₂ or SeO₂) or via Vilsmeier-Haack formylation . Key considerations include:
  • Reagent purity : Use anhydrous solvents to prevent hydrolysis of chlorinating agents.
  • Temperature control : Maintain reaction temperatures between 0–5°C during chlorination to avoid side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm the aldehyde proton (δ 9.8–10.2 ppm) and aromatic carbons (δ 150–160 ppm for pyrimidine ring) .
  • FT-IR : Detect C=O stretch (~1700 cm⁻¹) and C-Cl stretch (~700 cm⁻¹) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 156.9834 for C₅H₃ClN₂O) .
  • X-ray crystallography : Resolve crystal structure using SHELX software for unambiguous confirmation .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer :
  • Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at 0–4°C to prevent aldehyde oxidation and moisture-sensitive degradation .
  • Monitor purity via periodic NMR or HPLC analysis (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Multi-technique validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare with computational predictions (DFT-based chemical shift calculations) .
  • Crystallographic backup : If NMR data is ambiguous, grow single crystals for X-ray diffraction (XRD) using slow evaporation in DCM/hexane .
  • Replicate synthesis : Confirm reproducibility under controlled conditions (e.g., inert atmosphere, standardized reagent batches) to rule out experimental variability .

Q. What strategies optimize the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • Activation of the aldehyde group : Use Lewis acids (e.g., ZnCl₂) to enhance electrophilicity for condensations (e.g., with amines to form Schiff bases) .
  • Protection-deprotection : Temporarily protect the aldehyde as an acetal (e.g., using ethylene glycol) to direct substitution at the 5-chloro position .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility and reaction rates at 80–100°C .

Q. How can computational modeling predict the reactivity and stability of this compound under varying conditions?

  • Methodological Answer :
  • DFT calculations : Use software like Gaussian or ORCA to model reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) .
  • Molecular dynamics (MD) : Simulate degradation pathways under thermal stress (e.g., 25–100°C) to identify stability thresholds .
  • Solvent effects : Apply COSMO-RS models to predict solubility and reactivity in different solvents .

Contradiction and Data Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Methodological Answer :
  • Systematic review : Compare literature protocols for variables like reagent stoichiometry, reaction time, and workup methods .
  • Design of Experiments (DoE) : Use factorial designs to isolate critical factors (e.g., temperature, catalyst loading) affecting yield .
  • Byproduct analysis : Employ LC-MS to identify side products (e.g., over-oxidation or hydrolysis derivatives) and adjust conditions accordingly .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.